m-PEG10-amine

Vue d'ensemble

Description

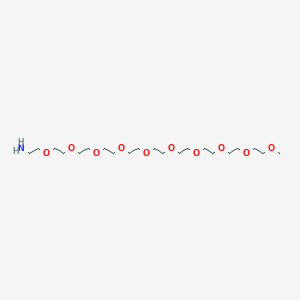

m-PEG10-amine: is a compound consisting of a 10-unit polyethylene glycol (PEG) chain terminated with an amine group. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The presence of the amine group allows it to react with various functional groups, making it a versatile tool in chemical synthesis and bioconjugation .

Mécanisme D'action

Target of Action

m-PEG10-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the proteins or enzymes that these ADCs or PROTACs are designed to interact with . For instance, in the context of cancer research, Paternally Expressed Gene 10 (PEG10) has been identified as a target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .

Mode of Action

This compound acts as a linker molecule in the formation of ADCs and PROTACs . It connects the antibody or ligand to the drug or degrader molecule, enabling the selective delivery of the therapeutic agent to the target protein . The hydrophilic Polyethylene Glycol (PEG) spacer in this compound increases solubility in aqueous media .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific ADC or PROTAC it is part of. For example, in the case of PEG10, it has been found to be associated with resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors in breast cancer . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the specific ADC or PROTAC it is incorporated intoThe pegylation of therapeutic agents with this compound can enhance their stability, solubility, and potentially their bioavailability .

Result of Action

The result of this compound’s action is the formation of stable ADCs or PROTACs that can selectively target specific proteins . In the context of PEG10, targeting it with this compound-based constructs can overcome resistance to CDK4/6 inhibitors, inhibit proliferation of resistant cells, and suppress epithelial–mesenchymal transition .

Action Environment

The action of this compound can be influenced by various environmental factors such as pH and temperature. For instance, the reaction of this compound with activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond readily occurs at pH 7-9 . The stability, efficacy, and action of the resulting ADCs or PROTACs can also be influenced by the biological environment they are introduced into.

Analyse Biochimique

Biochemical Properties

m-PEG10-amine plays a significant role in biochemical reactions, particularly in the formation of ADCs and PROTACs . It interacts with various enzymes and proteins during these processes. The nature of these interactions is primarily binding, facilitating the formation of these complex molecules .

Cellular Effects

The effects of this compound on cells are primarily observed in its role as a linker in ADCs and PROTACs . It influences cell function by enabling the targeted delivery of drugs in ADCs and the degradation of specific proteins in PROTACs . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a linker . In ADCs, it binds the antibody to the drug, allowing for targeted delivery . In PROTACs, it connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein, enabling the selective degradation of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability as a linker . As a non-cleavable linker, it maintains its structure and function over time, contributing to the long-term effects of ADCs and PROTACs on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would be indirectly observed through the effects of the ADCs and PROTACs it helps form . High doses could potentially lead to increased degradation of target proteins in the case of PROTACs .

Metabolic Pathways

This compound is involved in the metabolic pathways of ADCs and PROTACs . It interacts with enzymes during the synthesis of these molecules and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells as part of ADCs and PROTACs . Its localization or accumulation would depend on the properties of the ADC or PROTAC it is part of .

Subcellular Localization

The subcellular localization of this compound would be determined by the ADC or PROTAC it is part of . It could be directed to specific compartments or organelles based on the targeting signals of the ADC or PROTAC .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG10-amine typically involves the reaction of a polyethylene glycol (PEG) chain with an amine group. The process begins with the activation of the PEG chain, often using a reagent like N-hydroxysuccinimide (NHS) ester. The activated PEG chain is then reacted with an amine to form the final product. The reaction conditions usually involve mild temperatures and neutral to slightly basic pH to ensure the stability of the PEG chain and the amine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors, with careful monitoring of reaction parameters to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: m-PEG10-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The amine group can react with carboxylic acids and activated esters to form amide bonds.

Reductive Amination: The amine group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.

Common Reagents and Conditions:

Carboxylic Acids and Activated Esters: These reagents are commonly used in substitution reactions to form amide bonds.

Reductive Amination Reagents: Reducing agents like sodium cyanoborohydride are used in reductive amination reactions.

Applications De Recherche Scientifique

Chemistry: m-PEG10-amine is used as a linker in the synthesis of complex molecules, including ADCs and PROTACs. Its ability to form stable amide bonds makes it a valuable tool in organic synthesis .

Biology: In biological research, this compound is used to modify proteins and other biomolecules. The PEG chain enhances the solubility and stability of the modified molecules, making them more suitable for various biological applications.

Medicine: this compound is used in the development of therapeutic agents, including ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The PEG chain helps to improve the pharmacokinetics and reduce the immunogenicity of the therapeutic agents.

Industry: In industrial applications, this compound is used in the production of coatings and materials with enhanced properties. The PEG chain provides hydrophilicity and flexibility, making it suitable for various industrial applications.

Comparaison Avec Des Composés Similaires

Azido-PEG10-amine: Contains an azide group instead of an amine group, allowing it to participate in click chemistry reactions.

MA (PEG) n and CA (PEG) n: These compounds contain methyl-and-amine or carboxyl-and-amine ends, respectively, and are used in various crosslinking and immobilization applications.

Uniqueness: m-PEG10-amine is unique due to its non-cleavable PEG chain and the presence of an amine group, which allows it to form stable covalent bonds with a wide range of functional groups. This makes it particularly valuable in the synthesis of ADCs and PROTACs, where stability and specificity are crucial .

Activité Biologique

m-PEG10-amine, a derivative of polyethylene glycol (PEG), is a non-cleavable 10-unit PEG linker commonly utilized in the synthesis of antibody-drug conjugates (ADCs). This compound has garnered attention due to its potential applications in drug delivery systems, particularly in enhancing the therapeutic efficacy and reducing the side effects of chemotherapeutic agents.

The biological activity of this compound primarily revolves around its role as a linker in ADCs. By conjugating cytotoxic drugs to antibodies via this compound, researchers can selectively target cancer cells while minimizing damage to healthy tissues. The PEG component enhances solubility and stability, while the amine group facilitates the attachment of various therapeutic agents.

Case Studies and Research Findings

-

Antibody-Drug Conjugates :

- A study demonstrated that ADCs utilizing this compound as a linker exhibited improved pharmacokinetics and biodistribution compared to traditional linkers. The enhanced stability allowed for prolonged circulation time in the bloodstream, which is crucial for maximizing therapeutic effects while minimizing off-target toxicity .

-

Immune Response Modulation :

- Research involving engineered PEG10 virus-like particles (VLPs) showed that the incorporation of this compound can enhance immune responses against tumors. In a hepatocellular carcinoma (HCC) mouse model, these VLPs effectively activated dendritic cells and promoted the secretion of pro-inflammatory cytokines like IL-6 and IL-12p70, indicating a robust immune activation pathway .

- Toxicological Studies :

Comparative Data Table

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H45NO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVILNPVFPORAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.